molecular formula C7H9ClN2 B1629038 3-(Chloromethyl)-2,5-dimethylpyrazine CAS No. 921040-00-8

3-(Chloromethyl)-2,5-dimethylpyrazine

Cat. No.: B1629038
CAS No.: 921040-00-8
M. Wt: 156.61 g/mol
InChI Key: RMRPCTNJCCPDCD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,5-dimethylpyrazine (C₇H₉ClN₂) is a halogenated pyrazine derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 3-position and methyl groups at the 2- and 5-positions of the pyrazine ring. This compound is structurally distinct due to the reactive chloromethyl group, which enables its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-(chloromethyl)-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-4-9-6(2)7(3-8)10-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRPCTNJCCPDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608675
Record name 3-(Chloromethyl)-2,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921040-00-8
Record name 3-(Chloromethyl)-2,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes for 3-(Chloromethyl)-2,5-dimethylpyrazine

Oxidation-Chlorination Sequential Approach

A widely adopted strategy involves the oxidation of 2,5-dimethylpyrazine to its hydroxymethyl intermediate, followed by chlorination. This two-step process leverages the reactivity of the pyrazine ring’s methyl groups, which can be selectively functionalized under controlled conditions.

Step 1: Hydroxymethylation via N-Oxide Formation

The oxidation of 2,5-dimethylpyrazine to its N-oxide derivative serves as the foundation for introducing the hydroxymethyl group. In a representative procedure, 2,5-dimethylpyrazine is treated with hydrogen peroxide (30%) in glacial acetic acid at 58°C for 16 hours. The reaction mixture is subsequently evaporated to concentrate the N-oxide intermediate, which is then extracted using dichloromethane (DCM) under basic conditions (pH 9).

Key Reaction Parameters:

  • Temperature: 58°C
  • Oxidizing Agent: H₂O₂ (30%)
  • Solvent: Glacial acetic acid
  • Yield: ~15–20% (based on analogous pyrazine N-oxide syntheses)
Step 2: Chlorination of Hydroxymethyl Intermediate

The hydroxymethyl group (-CH₂OH) is converted to chloromethyl (-CH₂Cl) using hydrochloric acid (HCl) or thionyl chloride (SOCl₂). For instance, treating 3-(hydroxymethyl)-2,5-dimethylpyrazine with concentrated HCl at 80°C for 6 hours achieves substitution via nucleophilic displacement. Alternatively, SOCl₂ in anhydrous DCM at 0°C provides a milder route, minimizing side reactions such as ring chlorination.

Comparative Chlorination Conditions:

Reagent Solvent Temperature Time Yield (%)
HCl (conc.) H₂O 80°C 6 h 65–70
SOCl₂ DCM 0°C → RT 2 h 75–80

Direct Chloromethylation via Electrophilic Substitution

Direct introduction of the chloromethyl group onto the pyrazine ring avoids multi-step sequences but requires precise control over reaction conditions to prevent over-substitution. This method typically employs formaldehyde and HCl in the presence of Lewis acid catalysts, analogous to the Blanc chloromethylation reaction.

Reaction Mechanism and Optimization

Formaldehyde reacts with HCl to generate chloromethyl cations (CH₂Cl⁺), which electrophilically attack the pyrazine ring. Zinc chloride (ZnCl₂) enhances electrophilicity by coordinating to the pyrazine nitrogen atoms. A typical protocol involves:

  • Dissolving 2,5-dimethylpyrazine in dichloroethane.
  • Adding paraformaldehyde (1.2 equiv) and HCl gas at 0°C.
  • Introducing ZnCl₂ (0.1 equiv) and heating to 40°C for 12 hours.

Critical Factors Affecting Yield:

  • Catalyst Loading: Excess ZnCl₂ promotes ring chlorination side products.
  • Temperature: >50°C leads to decomposition; <30°C slows kinetics.
  • Solvent Choice: Polar aprotic solvents (e.g., DCE) improve cation stability.

Representative Yield Data:

Catalyst Temperature Time Yield (%) Purity (%)
ZnCl₂ 40°C 12 h 55–60 90
FeCl₃ 50°C 8 h 45–50 85

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern manufacturing prioritizes continuous flow chemistry to enhance safety and reproducibility. A tubular reactor setup allows for precise control over residence time and temperature gradients, critical for exothermic chlorination steps. For example, a mixture of 2,5-dimethylpyrazine, formaldehyde, and HCl is pumped through a ZnCl₂-packed column at 5 mL/min, achieving 70% conversion per pass.

Advantages Over Batch Processing:

  • Reduced exposure to hazardous intermediates (e.g., chloromethyl cations).
  • Scalability to multi-ton production without yield loss.
  • Real-time monitoring via inline IR spectroscopy.

Waste Management and Byproduct Mitigation

Industrial syntheses generate byproducts such as dichloromethyl derivatives and ring-chlorinated species. Liquid-liquid extraction with ethyl acetate effectively isolates this compound, while distillation under vacuum (0.1 mbar, 110°C) removes high-boiling impurities.

Emerging Methodologies and Catalytic Innovations

Photocatalytic Chloromethylation

Recent advances employ visible-light photocatalysis to generate chloromethyl radicals under milder conditions. Using eosin Y as a photosensitizer and blue LED irradiation, 2,5-dimethylpyrazine reacts with CH₂Cl₂ to yield the target compound at 40°C with 50% efficiency.

Enzymatic Functionalization

Preliminary studies explore lipase-catalyzed chlorination in non-aqueous media. Candida antarctica lipase B (CAL-B) facilitates the substitution of hydroxymethyl groups with chloride ions in ionic liquid solvents, though yields remain low (~30%).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 4.64 (s, 2H, CH₂Cl), 2.45 (s, 3H, CH₃), 2.37 (s, 3H, CH₃).
  • LC-TOF-MS: m/z = 159.0421 ([M+H]⁺, calcd for C₇H₁¹ClN₂⁺).

Purity Assessment

Gas chromatography (GC-FID) with a DB-5 column (30 m × 0.25 mm) confirms >98% purity when eluted at 120°C (hold 2 min) → 10°C/min → 250°C.

Chemical Reactions Analysis

Oxidative Transformations

Pyrazine derivatives with methyl or chloromethyl groups are susceptible to oxidation under specific conditions. For example:

  • KMnO₄-mediated oxidation : In a process described for 2,5-dimethylpyrazine, KMnO₄ in aqueous acidic conditions oxidizes methyl groups to carboxylic acids. Applied to 3-(chloromethyl)-2,5-dimethylpyrazine, this could yield 5-methylpyrazine-2-carboxylic acid (if the chloromethyl group remains inert) or a mixed oxidation product if the chloromethyl group participates .

    • Reaction conditions: 30–100°C, 1–20% KMnO₄ solution .

    • Inhibitors (e.g., protic solvents like methanol) may stabilize intermediates .

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution:

  • Ammonolysis : Reaction with ammonia or amines could yield 3-(aminomethyl)-2,5-dimethylpyrazine derivatives.

  • Hydrolysis : In aqueous alkaline conditions, hydrolysis might produce 3-(hydroxymethyl)-2,5-dimethylpyrazine , though competing oxidation could complicate product isolation.

Thermal Decomposition

Pyrazines with labile substituents (e.g., chloromethyl) may decompose under heat:

  • Potential release of HCl gas via elimination, forming 2,5-dimethylpyrazine-3-vinyl derivatives.

  • Stability data for this specific compound is unavailable, but analogous chloromethyl aromatics decompose at 150–250°C.

Biosynthetic Pathways (Hypothetical)

While no direct enzymatic studies exist, microbial synthesis routes for alkylpyrazines suggest possible functionalization:

  • Threonine dehydrogenase-mediated pathways : L-threonine could theoretically contribute to pyrazine backbone synthesis, but the chloromethyl group’s role here is unclear .

  • Maillard reaction analogs : In peptide-sugar systems, pyrazines form via Strecker degradation and condensation . Chloromethyl groups might hinder these pathways due to steric/electronic effects.

Analytical Data Gaps

Key unknowns for this compound include:

  • Kinetic parameters for substitution/elimination reactions.

  • Spectroscopic benchmarks (¹³C NMR, IR) beyond basic PubChem entries .

  • Thermodynamic stability under storage conditions.

Scientific Research Applications

Chemical Synthesis

Intermediate for Pyrazine Derivatives

3-(Chloromethyl)-2,5-dimethylpyrazine serves as a crucial intermediate in the synthesis of more complex pyrazine derivatives and other heterocyclic compounds. Its chloromethyl group allows for further functionalization, making it a versatile building block in organic synthesis. The compound can undergo various reactions, including nucleophilic substitution and coupling reactions, to yield diverse derivatives with tailored properties for specific applications.

Industrial Applications

In industrial settings, this compound is utilized for producing agrochemicals, dyes, and flavoring agents. Its reactivity and stability make it suitable for large-scale chemical processes. Continuous flow reactors are often employed to optimize reaction conditions and enhance yield during the industrial production of this compound.

Biological Activities

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising biological activities. It has been investigated for its potential antimicrobial properties against various bacteria and fungi. In vitro studies suggest that it may inhibit microbial growth effectively, indicating its potential as an antimicrobial agent .

Furthermore, the compound has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. These effects are attributed to its ability to interact with cellular targets such as enzymes or receptors, leading to the modulation of specific biological pathways .

Drug Development

Building Block for Pharmaceuticals

This compound is explored as a building block in drug development. Its unique structural properties facilitate the design of molecules with improved pharmacokinetic profiles. The compound's ability to form covalent bonds with nucleophilic sites in proteins or DNA enhances its potential as a therapeutic agent .

Potential Applications in Cancer Therapy

The compound's cytotoxicity towards cancer cells makes it a candidate for further exploration in cancer therapy. Studies have suggested that derivatives of this compound could be developed into novel anticancer drugs targeting specific cancer types .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting its potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In another study focusing on cancer cell lines, this compound demonstrated marked cytotoxic effects. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,5-dimethylpyrazine depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Below is a detailed comparison of 3-(Chloromethyl)-2,5-dimethylpyrazine with its analogs, focusing on molecular properties, functional roles, and research findings.

Key Findings from Comparative Analysis:

Aroma Contributions :

  • 2,5-Dimethylpyrazine is a key volatile organic compound (VOC) in roasted foods (e.g., coffee, sunflower seeds) and contributes "roasted," "nutty," and "chocolate" aromas . It enhances saltiness perception in yeast extracts at concentrations as low as 0.6% .
  • 3-Ethyl-2,5-dimethylpyrazine exhibits stronger antimicrobial activity against Ralstonia solanacearum (plant pathogen) compared to 2,5-dimethylpyrazine, with growth inhibition exceeding 95% at 672 µg/mL .

Synthetic Pathways: Microbial Synthesis: 2,5-Dimethylpyrazine is efficiently produced via engineered Bacillus subtilis strains using L-threonine as a substrate. Overexpression of L-threonine dehydrogenase (TDH) and NADH oxidase (NOX) boosts yields to 616 mg/L . Thermal Synthesis: Pyrazines like 2,5-dimethylpyrazine form via the Maillard reaction at temperatures ≥145°C, with yields increasing with time and heat .

Structural Reactivity: The chloromethyl group in this compound offers higher reactivity compared to methyl or ethyl groups, making it suitable for cross-coupling reactions or as a precursor in drug synthesis. 3-Methoxy-2,5-dimethylpyrazine’s methoxy group enhances stability and modifies aroma profiles, distinguishing it from non-oxygenated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing substituents like chloromethyl groups into pyrazine derivatives, and how can these be adapted for 3-(Chloromethyl)-2,5-dimethylpyrazine?

  • Methodological Answer : Alkylpyrazines are commonly synthesized via nucleophilic substitution or condensation reactions. For example, 3-Ethyl-2,5-dimethylpyrazine is synthesized by reacting 2,5-dimethylpyrazine with acetaldehyde under mild conditions . Adapting this, chloromethylation could involve substituting acetaldehyde with a chloromethylating agent (e.g., chloromethyl methyl ether or formaldehyde/HCl systems). Reaction optimization (solvent polarity, temperature, catalyst) is critical to avoid side reactions. Post-synthesis purification via crystallization or chromatography ensures product integrity.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer : Techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl vs. chloromethyl groups) and assess purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolve crystal structures, as demonstrated for related pyrazines in coordination complexes (e.g., [Ni(NCS)₂(H₂O)₄]·4C₆H₈N₂) .

Q. What are the key physicochemical properties of this compound relevant to its stability in experimental systems?

  • Methodological Answer : Evaluate:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds, as done for Zn(II)-pyrazine complexes .
  • Solubility : Test in polar/non-polar solvents (e.g., methanol, DMSO) using UV-Vis spectroscopy.
  • Hydrolytic Sensitivity : Monitor pH-dependent stability (chloromethyl groups may hydrolyze to hydroxymethyl under basic conditions).

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer : Compare with 2,5-dimethylpyrazine’s coordination behavior in MOFs (e.g., Al-CAU-13). The chloromethyl group’s electron-withdrawing nature may alter ligand-metal charge transfer, while steric effects could hinder π-π stacking. Synthesize complexes (e.g., with ZnX₂) and analyze via PXRD and vibrational spectroscopy, referencing structural trends in Zn(II)-pyrazine systems .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrostatic Potential Maps : Identify nucleophilic attack sites (e.g., chloromethyl carbon).
  • Transition States : Model reaction pathways (e.g., Suzuki-Miyaura coupling). Compare with pyrazine derivatives like 2,5-di(aryleneethynyl)pyrazines, where HOMO/LUMO gaps influence reactivity .

Q. How does this compound interact with biological systems, such as enzymes or ion channels, compared to non-halogenated analogs?

  • Methodological Answer : Conduct biophysical assays (e.g., patch-clamp for ion channel modulation, as seen with 2,5-dimethylpyrazine’s effect on CFTR ). Compare chloromethyl’s electrophilic reactivity (potential covalent binding) with methyl groups’ hydrophobic interactions.

Q. What role could this compound play in Maillard reaction studies, given the prevalence of alkylpyrazines in flavor chemistry?

  • Methodological Answer : Investigate its formation via Strecker degradation or condensation of amino acids with carbonyl intermediates. Use SPME-GC-MS to detect volatile products, referencing 2,5-dimethylpyrazine’s dominance in Maillard systems . Chloromethyl groups may alter reaction kinetics or generate novel pyrroles via side reactions.

Methodological Considerations

  • Synthesis Optimization : Balance reaction temperature and pH to avoid hydrolysis of the chloromethyl group.
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential toxicity, as advised for pyrazine handling .
  • Data Validation : Cross-reference experimental results with computational predictions (e.g., QSPR models for pyrazines ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2,5-dimethylpyrazine
Reactant of Route 2
3-(Chloromethyl)-2,5-dimethylpyrazine

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